tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with another ring system. The spirocyclic structure imparts significant rigidity and three-dimensionality, making these compounds attractive for drug discovery and development due to their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of a substituted oxindole with a suitable pyrrolidine derivative. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spirooxindoles, including tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The oxindole moiety can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted spirooxindoles, while oxidation and reduction can lead to different oxidation states of the oxindole moiety .
Scientific Research Applications
tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirooxindoles such as:
- Spirotryprostatin A
- Spirotryprostatin B
- Pteropodine
- Isopteropodine
Uniqueness
tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and bromo groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H19BrN2O3 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl 7-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
WQCIZKRXZOBVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)Br)NC2=O |
Origin of Product |
United States |
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